molecular formula C6H4BClF2O2 B2778287 3-Chloro-2,5-difluorophenylboronic acid CAS No. 2377610-17-6

3-Chloro-2,5-difluorophenylboronic acid

Cat. No.: B2778287
CAS No.: 2377610-17-6
M. Wt: 192.35
InChI Key: FUEJTTZXXILONA-UHFFFAOYSA-N
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Description

3-Chloro-2,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BClF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

3-Chloro-2,5-difluorophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis . It allows for the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The reaction is widely applied due to its mild and functional group tolerant conditions .

Pharmacokinetics

As an organoboron compound, it is generally considered to be stable and readily prepared . Its properties can be tailored for specific applications, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can significantly affect the reaction’s efficiency and the yield of the product . Additionally, organoboron compounds like this compound are generally considered to be environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-difluorophenylboronic acid typically involves the borylation of 3-chloro-2,5-difluorobenzene. One common method is the reaction of 3-chloro-2,5-difluorobenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

3-Chloro-2,5-difluorophenylboronic acid can be compared with other phenylboronic acid derivatives:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Properties

IUPAC Name

(3-chloro-2,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEJTTZXXILONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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